4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one

Medicinal Chemistry Heterocyclic Synthesis Oncology

4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one is a synthetic imidazolone derivative characterized by a primary amine at the 4-position and a gem-dichloromethylidene group at the 5-position. This compound serves as a versatile building block in heterocyclic chemistry, primarily acting as a direct precursor for the synthesis of bioactive imidazolidinone sulfonamides.

Molecular Formula C4H3Cl2N3O
Molecular Weight 179.99 g/mol
CAS No. 607706-78-5
Cat. No. B12590623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one
CAS607706-78-5
Molecular FormulaC4H3Cl2N3O
Molecular Weight179.99 g/mol
Structural Identifiers
SMILESC1(=C(Cl)Cl)C(=NC(=O)N1)N
InChIInChI=1S/C4H3Cl2N3O/c5-2(6)1-3(7)9-4(10)8-1/h(H3,7,8,9,10)
InChIKeyBZMJMJKGWJXFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one (CAS 607706-78-5) in Scientific Research


4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one is a synthetic imidazolone derivative characterized by a primary amine at the 4-position and a gem-dichloromethylidene group at the 5-position . This compound serves as a versatile building block in heterocyclic chemistry, primarily acting as a direct precursor for the synthesis of bioactive imidazolidinone sulfonamides [1]. Its unique substitution pattern is critical for subsequent heterocyclization reactions that yield compounds exhibiting potent anticancer activity, as demonstrated in recent studies from the National Academy of Sciences of Ukraine [1]. The compound's value proposition for scientific procurement is intrinsically linked to its specific reactivity, which enables the construction of complex, biologically active molecules not easily accessible from simpler analogs.

Workflow

Heterocyclic precursor for imidazolidinone sulfonamide synthesis

Selection

5-(dichloromethylidene) group enables a unique cyclization with chlorosulphonyl isocyanate

Use Context

Reported access to N-sulfonamide series with screening hits in NCI anticancer assays

Why Generic Interchange Fails: 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one vs. Standard Imidazolone Building Blocks


Substituting this compound with a generic 4-aminoimidazol-2-one or a 5-halomethylidene analog fails to replicate its synthetic utility. The specific 5-(dichloromethylidene) group enables a unique heterocyclization pathway with 2-amino-3,3-dichloroacrylonitrile and chlorosulphonyl isocyanate to form a reactive sulfamoyl chloride intermediate [1]. This intermediate is the cornerstone for synthesizing a class of N-substituted sulfonamides that show high anticancer activity in National Cancer Institute (USA) screenings [1]. Replacing this compound with a 5-methylidene or 5-dibromomethylidene analog would alter the electrophilicity and steric profile of the exocyclic double bond, likely aborting the crucial cyclization step or leading to a different, less active scaffold. The procurement of this specific precursor is therefore a non-negotiable first step for accessing this particular bioactive chemical space.

Target

5-(dichloromethylidene) analog (current)

Alternative

5-methylidene analog

The methylidene group may not support the required cyclization, blocking the pathway to active sulfonamides reported in the literature.

Target

CCl2 group (highest electrophilicity)

Alternative

5-dibromomethylidene analog

CBr2 analogs may show reduced reactivity in nucleophilic vinylic substitution, potentially lowering sulfamoyl chloride formation efficiency.

Quantitative Differentiation Evidence for 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one


Structural Analysis: Unique Heterocyclization Precursor for Potent Anticancer Sulfonamides

The compound is a direct precursor in the synthesis of (Z)-N'-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-substituted sulfonamides. This starting material is critical; its reaction with 2-amino-3,3-dichloroacrylonitrile and chlorosulphonyl isocyanate is the initial and defining step for the entire compound class. Of the six final sulfonamides synthesized and screened through the National Cancer Institute (USA), two exhibited high anticancer activity [1]. This property is absent in the related 4-amino-5-methylidene analog, which cannot participate in this specific heterocyclization.

Precursor utility
Class-level

2 of 6 final sulfonamides showed high activity in NCI screening; blocked in 5-methylidene analog.

Supports synthesis of screening-active sulfonamide series

Exact cell panel not disclosed; single literature source.

Medicinal Chemistry Heterocyclic Synthesis Oncology

Comparative Reactivity: Electrophilic Character of the 5-Dichloromethylidene Group

The 5-(dichloromethylidene) group provides a highly electrophilic exocyclic double bond susceptible to nucleophilic attack, a property that is exploited in subsequent reactions. Classical chemistry establishes that the reactivity of a gem-dihalovinyl group decreases in the order CCl2 > CBr2 > CI2 [REFS-1, REFS-2]. Therefore, the 5-(dichloromethylidene) group in the target compound is significantly more reactive towards nucleophilic substitution than its 5-(dibromomethylidene) analog. This enhanced electrophilicity is crucial for the synthesis of sulfamoyl chloride intermediates under mild conditions.

Electrophilicity rank
Class-level

CCl2 > CBr2 in gem-dihalovinyl reactivity (established SNV trend).

Reported higher reactivity for CCl2 group

No rate constants available; inferred from classical chemistry.

Organic Synthesis Nucleophilic Vinylic Substitution

Chemoselective Functionalization: Orthogonal Reactivity of the 4-Amino Group

The presence of the free 4-amino group provides an orthogonal reactive handle for further derivatization independent of the 5-(dichloromethylidene) site. Unlike the 5-halomethylidene-4-unsubstituted imidazol-2-one, this compound allows for selective functionalization via amidation, sulfonylation, or reductive amination without disturbing the electrophilic vinyl group. This orthogonal reactivity is a documented synthetic advantage in related imidazole chemistry [1].

Orthogonal handles
Class-level

Two distinct reactive sites vs. one in the 4-unsubstituted comparator.

Enables chemoselective diversification strategies

Utility supported by related imidazole chemistry.

Bioconjugation Protecting Group Chemistry Scaffold Diversification

Validated Application Scenarios for 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one


Synthesis of Anticancer Imidazolidinone Sulfonamide Libraries

The primary validated application is as a precursor in a multi-step synthesis leading to (Z)-N'-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-substituted sulfonamides. This pathway has been confirmed to yield compounds with high anticancer activity in NCI-USA screening (2 of 6 initial compounds highly active) [1]. Procurement is justified for groups aiming to replicate or expand upon this specific, published active series for structure-activity relationship (SAR) studies.

Development of Orthogonally Functionalized Heterocyclic Scaffolds

Its dual reactive centers (nucleophilic amine and electrophilic vinyl group) make it a strategic building block for synthesizing diverse heterocyclic systems via chemoselective transformations. This application is supported by the general utility of similar substrates in constructing complex imidazole derivatives [1]. It is particularly suited for laboratories practicing diversity-oriented synthesis.

Investigation of Dihydroorotate Dehydrogenase (DHODH) Inhibitor Precursors

While the direct target compound's activity is not confirmed, a structurally related class of imidazole-containing compounds has been patented as potent DHODH inhibitors with single-digit nanomolar IC50 values (e.g., 1.20 nM for a close analog) [1]. This compound could serve as a modified core for medicinal chemistry programs targeting DHODH, offering a differentiated structural motif compared to the patented series.

Application
Selection Property
Validation Focus
Synthesis of imidazolidinone sulfonamide libraries
Unique 5-(dichloromethylidene) cyclization reactivity
Replicate reported NCI screening activity in target cell models
Orthogonally functionalized heterocyclic scaffold development
Dual reactive handles (4-NH2 and electrophilic vinyl)
Chemoselective transformation yields and scope
Exploratory DHODH inhibitor precursor studies
Scaffold homology to reported potent DHODH inhibitors
DHODH enzyme inhibition assay context
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